molecular formula C9H10N2O2 B13922162 2-(1H-Indazol-5-yloxy)-ethanol

2-(1H-Indazol-5-yloxy)-ethanol

Cat. No.: B13922162
M. Wt: 178.19 g/mol
InChI Key: MSPADMDRNBPABU-UHFFFAOYSA-N
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Description

2-(1H-Indazol-5-yloxy)-ethanol is a heterocyclic compound that features an indazole ring attached to an ethanol moiety via an ether linkage. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O as a catalyst . Another approach involves the Ag-catalyzed nitration-annulation with tert-butyl nitrite . These methods generally provide good yields and minimal byproducts.

Industrial Production Methods

Industrial production of 2-(1H-Indazol-5-yloxy)-ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indazol-5-yloxy)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroindazole derivatives.

    Substitution: Formation of various substituted ethers or esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-Indazol-5-yloxy)-ethanol involves its interaction with specific molecular targets and pathways. The indazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indazol-5-yloxy)-ethanol is unique due to its specific structure, which combines the indazole ring with an ethanol moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-(1H-indazol-5-yloxy)ethanol

InChI

InChI=1S/C9H10N2O2/c12-3-4-13-8-1-2-9-7(5-8)6-10-11-9/h1-2,5-6,12H,3-4H2,(H,10,11)

InChI Key

MSPADMDRNBPABU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCCO)C=NN2

Origin of Product

United States

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